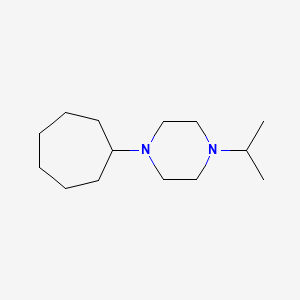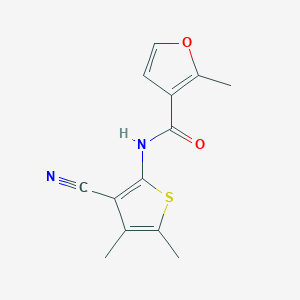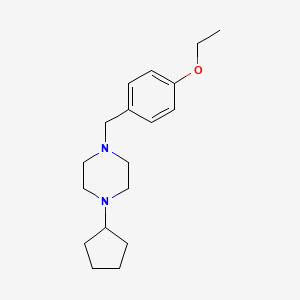![molecular formula C19H22IN5O B10888320 N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10888320.png)
N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound featuring a pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Iodination: Introduction of the iodine atom at the 4-position of the pyrazole ring can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).
Amide Formation: The carboxamide group can be introduced via the reaction of the carboxylic acid derivative with an amine, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound amenable to nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC (Pyridinium chlorochromate).
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products depend on the specific reactions but can include various substituted pyrazoles, reduced amines, or oxidized carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their anti-inflammatory, anticancer, or antimicrobial properties, given the known activities of similar pyrazole derivatives .
Industry
Industrially, the compound could be used in the development of agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for compounds like N5-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the ethylphenyl and ethylpyrazolyl groups, potentially altering its biological activity.
N-(4-Ethylphenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Similar but without the ethylpyrazolyl group.
N-(1-Ethyl-1H-pyrazol-5-ylmethyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the ethylphenyl group.
Uniqueness
The unique combination of substituents in N5-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE may confer distinct biological properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to its simpler analogs.
Propriétés
Formule moléculaire |
C19H22IN5O |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-N-[(2-ethylpyrazol-3-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22IN5O/c1-4-14-6-8-15(9-7-14)24(13-16-10-11-21-25(16)5-2)19(26)18-17(20)12-22-23(18)3/h6-12H,4-5,13H2,1-3H3 |
Clé InChI |
MYIXAUVSWYLWOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(CC2=CC=NN2CC)C(=O)C3=C(C=NN3C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10888239.png)
![methyl (4-{(1E)-3-[(5-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10888253.png)
![(2Z)-2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10888254.png)
![Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10888255.png)
![2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888259.png)

![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)
![1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10888288.png)


![3-{[3-(1H-pyrazol-1-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10888298.png)
![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![11-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10888321.png)
